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Cat. No.: B147898

Technical Support Center: CdTe Detectors

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
Cadmium Telluride (CdTe) detectors. Our goal is to help you improve charge collection
efficiency and obtain high-quality experimental data.

Frequently Asked Questions (FAQSs)

Q1: What is charge collection efficiency (CCE) and why is it critical for my experiments?

Al: Charge collection efficiency (CCE) is a measure of how effectively the charge carriers
(electrons and holes) generated by ionizing radiation are collected at the detector's electrodes.
A high CCE is crucial for obtaining accurate energy spectra. Incomplete charge collection, often
due to charge trapping, results in signal loss, leading to distorted spectral features such as
peak broadening and "hole tailing," which can compromise the quantitative accuracy of your
measurements.

Q2: What are the most common causes of poor charge collection in CdTe detectors?
A2: The primary factors that degrade charge collection in CdTe detectors are:

o Material Defects: The crystal lattice of CdTe can contain various defects such as Tellurium
(Te) inclusions, vacancies (especially Cadmium vacancies), dislocations, and grain
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boundaries.[1][2][3] These defects act as trapping centers, capturing charge carriers before
they can reach the electrodes.[1][3]

Polarization Effect: This is a time-dependent degradation of detector performance,
particularly under bias voltage, where a space charge builds up within the crystal.[4][5] This
internal electric field distortion impairs charge transport and collection.[4][6]

Low Carrier Mobility-Lifetime (ut) Product: CdTe has a relatively poor mobility-lifetime
product for holes compared to electrons. This means holes are more likely to be trapped,
leading to incomplete charge collection, an effect that is dependent on the interaction depth
of the radiation.[7][8]

Inadequate Operating Parameters: Sub-optimal bias voltage or operating temperature can
significantly impact CCE. Low bias voltage may not be sufficient to efficiently drift the
charges to the electrodes, while high temperatures can increase leakage current and
exacerbate polarization effects.[9][10][11]

Q3: What is the "polarization effect" and how can | identify it?

A3: Polarization is a phenomenon where the detector's performance degrades over time during

operation.[4] It is caused by the accumulation of trapped charges within the detector bulk,

which creates an internal space charge that opposes the applied electric field.[5][12] This

distortion of the electric field reduces the charge collection efficiency.[6]

You can identify polarization by observing the following symptoms during a long-term

measurement:

A gradual shift of the photopeak to lower energies.[4]

A decrease in the peak's count rate.[5]

A worsening of the energy resolution (peak broadening).[4]

Increased tailing on the low-energy side of the photopeak.[13]

These effects are typically reversible; performance can often be fully or partially restored by

resetting the bias voltage (turning it off for a short period and then on again).[5][12]
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Troubleshooting Guides

Problem 1: My energy spectrum shows significant "hole tailing" and poor resolution.

This issue is a classic sign of incomplete charge collection, primarily due to the trapping of

holes.

Troubleshooting Step

Detailed Procedure

Expected Outcome

1. Optimize Bias Voltage

Increase the bias voltage in
steps. Acquire a spectrum at
each step and analyze the
photopeak shape and
resolution (FWHM).[10]

Higher bias voltage increases
the electric field strength,
which reduces carrier transit
time and decreases the
probability of trapping. This
should reduce tailing and
improve resolution.[11] Note
that excessively high voltage
can increase leakage current,
which degrades performance.
[10]

2. Cool the Detector

If your setup allows, cool the

detector using a Peltier cooler.

Operating at temperatures
from 0°C down to -53°C (220
K) can be effective.[9][14]

Cooling reduces thermally
generated leakage current and
suppresses the rate of
polarization, leading to more
stable and higher-resolution

spectra over time.[9][11]

3. Implement Risetime
Discrimination (RTD)

If your data acquisition
electronics support it, use
risetime discrimination. This
technique rejects pulses with
slow risetimes, which are
typically associated with
interactions deep in the
detector where hole collection
is poor.[13][15]

RTD effectively filters out
events that would contribute to
the low-energy tail, resulting in
a cleaner spectrum with
significantly improved peak
shape.[15] However, this
comes at the cost of reduced

overall detection efficiency.[13]
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Problem 2: The detector's performance degrades during long measurements (peak shifting,

resolution worsening).

This is a clear indication of the polarization effect.

Troubleshooting Step

Detailed Procedure

Expected Outcome

1. Implement Periodic Bias

Reset

Program your power supply to
periodically turn the bias
voltage off for a short duration
(e.g., 0.5 to 2 seconds) and
then turn it back on. The
interval can range from every
minute to every 20 minutes.[8]
[12][16]

This procedure allows the
trapped space charge to
dissipate, effectively resetting
the internal electric field and
stabilizing the detector's
performance over long
acquisition times.[16][17]

2. Lower the Operating

Temperature

Cool the detector. The rate of
polarization is significantly
reduced at lower temperatures.
[91[14]

At operating conditions like
220 K (-53°C), polarization can
become negligible over many

days of operation.[9]

3. Use Detectors with Ohmic

Contacts

If possible for your application,
consider using a detector with
ohmic contacts (e.qg.,
Pt/CdTe/Pt) instead of Schottky
(diode-type) contacts.

Ohmic detectors have been
reported to not exhibit the
same bias-induced polarization
seen in diode-type detectors,
though they may have higher
leakage currents at a given

voltage.[18]

Quantitative Data Summary

The performance of CdTe detectors is highly dependent on material properties and operating

conditions. The following tables summarize key quantitative data from cited research.

Table 1: Mobility-Lifetime (ut) Products for Charge Carriers in CdTe
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Carrier pt Product (cm?/V)

Crystal
Growth/Doping
Method

Reference

Electrons (ute) 1.8 x 1073

ACRT-MVB, CI-
doped, 15% Te

excess

[19]

Holes (uth) 5.1 x10-4

ACRT-MVB, CI-
doped, 15% Te

excess

[19]

Electrons (pte) 2x1073

Modified Bridgman,

Cd overpressure

[20]

Holes (uth) 8 x 1073

Modified Bridgman,

Cd overpressure

[20]

Table 2: Effect of Operating Parameters on Detector Performance
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Parameter Change Effect Quantitative Impact Reference

From -100V to -500V:

Improved Photon Photon counts
Bias Voltage Increase ~ Counting & Energy increased by ~54%; [10]
Resolution Energy resolution

improved by ~35%.

From 20°C to 0°C:
Cooling (Ohmic Reduced Leakage Leakage current 1]
Detector) Current dropped from 43 nAto

6 nA (at 70V).

From 40°C to 20°C:
Cooling (Schottky Reduced Leakage Leakage current 1]
Detector) Current dropped from 21 nAto

10 nA (at 700V).

At 25°C & 200V: Peak
Cooling (XR-100T- Reduced Polarization shift >2% per hour. At ]
CdTe) Rate 220 K & 750V: Peak

shift ~1 ppm per day.

At 500V bias, leakage
Guard Ring (Schottky Reduced Leakage current was 20 pA for 1]

Diode)

Current

a 2x2 mm?2 active

area.

Experimental Protocols

Protocol 1: Characterizing Charge Collection Efficiency using the Transient Current Technique

(TCT)

The Transient Current Technique (TCT) is a powerful method to study charge transport

properties and map the electric field inside a detector.[22][23]

Objective: To measure charge carrier mobility, lifetime, and identify regions of poor charge

collection.

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8675630/
https://pos.sissa.it/227/051/pdf
https://pos.sissa.it/227/051/pdf
https://www.amptek.com/-/media/ametekamptek/documents/resources/cdtequant_paper.pdf
https://www.semanticscholar.org/paper/Improvement-of-the-CdTe-diode-detectors-using-a-Nakazawa-Oonuki/e49ce1c7cdd29e8655bfabb20c1d78a776461a83
https://www.researchgate.net/publication/228563712_Characterization_of_charge_collection_in_CdTe_and_CZT_using_the_transient_current
https://arxiv.org/abs/physics/0511184
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Methodology:

o Setup: Place the CdTe detector in a light-tight, electrically shielded box. The detector is
biased through a bias-tee connected to a fast-readout oscilloscope.

o Carrier Generation: Use a pulsed laser with a photon energy above the CdTe bandgap
(~1.44 eV), such as a red laser, to generate electron-hole pairs at a specific location within
the detector.[2][24] Alternatively, alpha particles from a source like 241Am can be used.[22]

» Signal Acquisition: The movement of the generated charge carriers under the influence of the
applied bias voltage induces a current pulse. This transient current is recorded by the
oscilloscope.[2]

e Data Analysis:

o Scanning: Raster scan the laser or a collimated particle source across the detector
surface to map the CCE.[2] Regions with defects will show a significant drop in the
collected charge.

o Pulse Shape Analysis: The shape of the current pulse provides information about the drift
velocity of the carriers. By analyzing the pulse shape as a function of bias voltage, the
carrier mobility (1) can be extracted.[22]

o Hecht Equation: By measuring the total collected charge (integral of the current pulse) as
a function of bias voltage, the mobility-lifetime (ut) product can be determined by fitting the
data to the Hecht equation.[24]

Protocol 2: Optimizing Bias Voltage for Spectroscopic Performance

Objective: To find the optimal bias voltage that provides the best energy resolution and peak
shape for a specific gamma-ray energy.

Methodology:

o Setup: Connect the CdTe detector to a preamplifier, shaping amplifier, and a multi-channel
analyzer (MCA). Place a radioactive source (e.g., >’Co or 2*1Am) in front of the detector.
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« Initial Settings: Start with a low bias voltage recommended by the manufacturer (e.g., -100
V).

* |terative Measurement: a. Apply the bias voltage and allow the detector to stabilize. b.
Acquire a spectrum for a fixed amount of time, sufficient to obtain good statistics in the
photopeak of interest. c. Save the spectrum and record the bias voltage. d. Increase the bias
voltage by a set increment (e.g., 50 V). e. Repeat steps a-d until the maximum
recommended voltage is reached or until the leakage current becomes excessive (indicated
by increased electronic noise).

» Data Analysis: a. For each spectrum, fit the photopeak of interest with a Gaussian function to
determine its centroid (peak position) and Full Width at Half Maximum (FWHM), which
represents the energy resolution.[10] b. Analyze the low-energy tail of the peak. c. Plot the
FWHM and peak-to-tail ratio as a function of bias voltage. The optimal bias voltage is
typically the one that provides the minimum FWHM without introducing excessive noise.[10]
[13]
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Caption: Troubleshooting workflow for poor charge collection.
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Caption: Mechanism of the polarization effect in CdTe detectors.
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Caption: Impact of material defects on detector performance.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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